molecular formula C18H18N2O4 B14694038 Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 32927-12-1

Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14694038
CAS No.: 32927-12-1
M. Wt: 326.3 g/mol
InChI Key: RYVBNUSVVSVNBV-UHFFFAOYSA-N
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Description

Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a cyanophenyl group and two ester groups attached to the dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-cyanobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcoholic solvent like ethanol, and the product is obtained after purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can inhibit the influx of calcium ions into cells, which is crucial in various physiological processes. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the cyanophenyl group, which can impart distinct chemical and biological properties compared to other dihydropyridine derivatives. This structural difference can influence its reactivity, potency, and specificity in various applications .

Properties

CAS No.

32927-12-1

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

dimethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H18N2O4/c1-10-14(17(21)23-3)16(13-7-5-12(9-19)6-8-13)15(11(2)20-10)18(22)24-4/h5-8,16,20H,1-4H3

InChI Key

RYVBNUSVVSVNBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

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